molecular formula C6H11NO B142233 1-Methyl-4-piperidone CAS No. 1445-73-4

1-Methyl-4-piperidone

Cat. No. B142233
CAS RN: 1445-73-4
M. Wt: 113.16 g/mol
InChI Key: HUUPVABNAQUEJW-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidone is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and polymers. It is a derivative of piperidone, which is a six-membered lactam with a ketone functional group. The methyl group at the first position makes it a substrate for further chemical modifications .

Synthesis Analysis

The synthesis of 1-Methyl-4-piperidone can be achieved through a multi-step process involving Michael addition, Dieckmann cyclization, and decarboxylation. Starting from a methanol solution of methylamine and methyl acrylate, the process yields 1-Methyl-4-piperidone with a total yield of 58% after optimization. A 500 L reactor pilot test has been successfully carried out, indicating the scalability of this synthesis method . Another approach for synthesizing 4-piperidones, including 1-Methyl-4-piperidone, is the Dieckmann cyclization of aminodicarboxylate esters, which is influenced by multiple parameters .

Molecular Structure Analysis

The molecular structure of 1-Methyl-4-piperidone has been studied using Fourier transform microwave spectroscopy, revealing two different conformations due to nitrogen inversion. The N-methyl group can occupy either an equatorial or axial position, with the equatorial conformer being more stable. Structural data from these studies provide insights into the conformational energies and the barrier for axial-equatorial interconversion .

Chemical Reactions Analysis

1-Methyl-4-piperidone is a versatile intermediate that can undergo various chemical reactions. It can react selectively with aromatic hydrocarbons to give linear polymers or undergo self-polymerization to yield hyperbranched polymers . Additionally, it can form polysubstituted piperidones with olefinic double bonds in an E configuration, which are of interest as RORc inhibitors . The compound also participates in multi-component reactions, leading to the formation of novel heterocyclic compounds, as demonstrated by the condensation with salicylaldehyde and methylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4-piperidone derivatives have been characterized in several studies. For instance, derivatives such as 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone exhibit interesting photonic properties due to conjugation between donor and acceptor parts, which affects their light absorption and fluorescence characteristics . The crystal structure of certain derivatives has been determined, showing significant intra and intermolecular interactions that stabilize the structure .

Scientific Research Applications

  • Synthesis Intermediates in Natural Products and Pharmacological Compounds 1-Methyl-4-piperidone has been used as a synthetic intermediate, particularly in the synthesis of natural products and compounds with pharmacological interest. Its framework is significant in the synthesis of various therapeutic agents, including those for liver disorders, and in the development of antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

  • Synthesis Methods for 1-Methyl-4-piperidone The compound has been synthesized through methods involving Michael addition, Dieckmann cyclization, and decarboxylation, demonstrating the compound's viability for large-scale preparation, as seen in a 500 L reactor pilot test (Wang Dong-hua, 2007).

  • Role in the Development of Kinase Inhibitors It has been used in the synthesis of a naphthyridone p38 MAP kinase inhibitor, indicating its utility in developing treatments for conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).

  • Investigation of Hydration Equilibria and pKa Values Studies on 4-piperidones, including 1-methyl-4-piperidone, have focused on understanding their hydration equilibria and pKa values in buffered water solutions, which is critical in chemical analysis and drug design (Luppen et al., 1979).

  • Cytotoxic Evaluation for Cancer Research Research into 3,5-diarylidene-4-piperidones and related compounds, including derivatives of 1-methyl-4-piperidone, has explored their potential as cytotoxic agents against various human tumor cell lines, highlighting their potential in cancer research (Dimmock et al., 1994).

  • Synthesis of Curcumin Analogues and Cytotoxicity Studies Its derivatives, such as N-methyl-4-piperidone curcumin analogues, have been synthesized and tested for cytotoxicity against breast cancer cell lines, suggesting their relevance in cancer treatment (Eryanti et al., 2018).

  • Development of Antimycobacterial Compounds Synthesis studies involving 1-methyl-4-piperidone have led to the creation of novel spiro compounds with significant in vitro activity against Mycobacterium tuberculosis and drug-resistant strains, contributing to antimycobacterial drug development (Kumar et al., 2009).

  • Role in Corrosion Inhibition Studies Piperidones, including 1-methyl-4-piperidone, have been investigated for their efficacy in inhibiting the corrosion of metals such as copper, an application significant in industrial chemistry (Sankarapapavinasam et al., 1991).

Safety And Hazards

1-Methyl-4-piperidone is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

1-methylpiperidin-4-one
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InChI

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HUUPVABNAQUEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11NO
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DSSTOX Substance ID

DTXSID20162735
Record name 1-Methyl-4-piperidone
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Molecular Weight

113.16 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Methyl-4-piperidone
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Product Name

1-Methyl-4-piperidone

CAS RN

1445-73-4
Record name 1-Methyl-4-piperidone
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Record name 1-Methyl-4-piperidone
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Synthesis routes and methods

Procedure details

The precursor amine compounds may in turn be prepared as described in greater detail below. Thus, for example, 2,8-Dimethyl-1-oxa-3,8-diaza-spiro[4.5]decane may be obtained by reaction of 4-aminomethyl-1-methyl-piperidin-4-ol with acetaldehyde in dry dichloromethane. 2,8-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decane may be obtained by reaction of 1-amino-2-propanol with 1-methyl-4-piperidone under reflux. 1′,4-Dimethylspiro[3-oxa-6-azabicyclo[3.1.0]hexane-2,4′-piperidine] may be obtained by first preparing 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime from 1-methyl-4-piperidone via 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one per the procedure of Tsukamoto et. al., Chem. Pharm. Bull. 1995, 43, 842-852, followed by reduction of the oxime with Red-A1 (sodium bis(2-methoxyethoxy)aluminumhydride) and then basic workup to yield 1′,4-Dimethylspiro[3-oxa-6-azabicyclo[3.1.0]hexane-2,4′-piperidine]. 2,8-Dimethyl-1-oxa-8-aza-spiro[4.5]dec-3-yl amine may be obtained by first preparing 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime from 1-methyl-4-piperidone via 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one per the procedure of Tsukamoto et. al., Chem. Pharm. Bull. 1995, 43, 842-852, followed by reduction of the oxime with lithium aluminum hydride/aluminum chloride. Compounds of formula I may then be prepared from these amines by an appropriate coupling reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
578
Citations
SM McElvain, K Rorig - Journal of the American Chemical Society, 1948 - ACS Publications
… When 1 -methyl-4-piperidone was treated with benzaldehyde in a 4% solution of potassium … When benzaldehyde was allowed to react with 1 -methyl-4-piperidone in a 4% solution of po…
Number of citations: 25 pubs.acs.org
Z Jia, JW Quail, VK Arora, JR Dimmock - … Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Structure of 3,5-bis(benzylidene)-1-methyl-4-piperidone methobromide hemiethanol solvate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short …
Number of citations: 27 scripts.iucr.org
SM McElvain, RE Lyle Jr - Journal of the American Chemical …, 1950 - ACS Publications
… sample of 1 -methyl-4-piperidone, after standing for four … (0.005 mole) of 1-methyl-4-piperidone, 0.05 mole of the active … (0.044 mole) of 1-methyl-4-piperidone. The mixture was …
Number of citations: 28 pubs.acs.org
RE Lyle, R Munk, L Ladd - The Journal of Organic Chemistry, 1965 - ACS Publications
… of 1 -methyl-4-piperidone and the 1,4-dithiadiene 3. … of 1 -methyl-4-piperidone, identified by infrared spectrum, and an intractable residue. The sulfurcontaining product was …
Number of citations: 5 pubs.acs.org
VN Nesterov - Acta Crystallographica Section C: Crystal Structure …, 2004 - scripts.iucr.org
In the title compound 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone, C22H23NO3, (I), the central heterocyclic ring adopts a flattened boat conformation, while in the related salt …
Number of citations: 19 scripts.iucr.org
MP Mertes, O Gisvold - Journal of Pharmaceutical Sciences, 1961 - Wiley Online Library
The preparation of ketals and hemithioketals of 1‐methyl‐4‐piperidone and tropinone as potential postganglionic parasympathetic blocking agents has been undertaken. It is proposed …
Number of citations: 3 onlinelibrary.wiley.com
VN Nesterov, TV Timofeeva, SS Sarkisov… - … Section C: Crystal …, 2003 - scripts.iucr.org
… The structures of 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone, C 28 H 37 N 3 O, (I [link] ), and 3,5-bis[4-(diethylamino)cinnamylidene]-1-methyl-4-piperidone, C 32 H 41 …
Number of citations: 30 scripts.iucr.org
RE LYLE, GG LYLE - The Journal of Organic Chemistry, 1959 - ACS Publications
The Michael condensation of dibenzalacetone with methylamine produced cis-2, 6-diphenyl-l-methyl-4-piperidone (IV). The configuration was proved by failure to resolve IV and …
Number of citations: 41 pubs.acs.org
VN Nesterov, LN Zakharov, SS Sarkisov… - … Section C: Crystal …, 2008 - scripts.iucr.org
… 1 [link] and 2 [link] ) contain two 4-(dimethylamino)phenyl or 4-methoxyphenyl donor groups connected to the central acceptor 1-methyl-4-piperidone ring via a conjugated bridge. In …
Number of citations: 5 scripts.iucr.org
SM McElvain, JF Vozza - Journal of the American Chemical …, 1949 - ACS Publications
… The recent report1 on the reactions of 1-methyl4-piperidone, particularly those with a variety of aromatic aldehydes, indicated a study of similar reactions with the unsymmetrical isomer, …
Number of citations: 52 pubs.acs.org

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